molecular formula C12H11NO3S B2603058 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 416885-36-4

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B2603058
CAS No.: 416885-36-4
M. Wt: 249.28
InChI Key: NCDRCSXDLFLEDJ-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a five-membered thiazolidinone ring fused with a 4-methoxyphenyl-substituted oxoethylidene group. This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-343580) and serves as a key intermediate in medicinal chemistry due to its structural versatility .

Properties

IUPAC Name

(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRCSXDLFLEDJ-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acid catalyst and heating to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Key Synthetic Methods

RouteReactantsConditionsYield/Notes
Route 1 Aromatic amine, aldehyde, mercaptoacetic acid, Bi(SCH₂COOH)₃ catalystSolvent-free, 70°CEnhanced yield at elevated temperatures
Route 4 Aniline, benzaldehyde, thioglycolic acidPPG (polypropylene glycol), 110°C83% yield; PPG preferred over PEG
Route 5 Aniline derivatives, aldehyde, thioglycolic acidPPG, 110°CSimilar to Route 4 with modified aniline derivatives

Condensation Reactions

The compound undergoes aldol-like condensation with aldehydes or ketones, forming extended conjugated systems. For example, reactions with substituted benzaldehydes under acidic or basic catalysis yield arylidene-thiazolidinones.

Annulation Reactions

Copper-catalyzed [3+2] annulation with azobisisobutyronitrile (AIBN) generates fused heterocycles. This method enables the synthesis of complex thiazolidinone derivatives via radical intermediates .

Functional Group Modifications

  • Oxidation/Reduction : The thiazolidinone ring can undergo redox modifications, altering its biological activity.

  • Substitution Reactions : The methoxyphenyl group may participate in electrophilic substitution, though steric hindrance from the fused ring limits reactivity.

Reactions with Biological Targets

While not a chemical reaction per se, the compound interacts with biological targets (e.g., enzymes, receptors) via hydrogen bonding and hydrophobic interactions. These interactions underpin its reported anticancer and anti-inflammatory properties .

Physical Property-Driven Reactions

  • Thermal Stability : The lactam carbonyl (C=O) and sulfur atom confer stability, allowing reactions under reflux conditions.

  • Solubility : Precipitation in water and recrystallization from organic solvents are critical steps in purification.

Research Findings

  • Anticancer Activity : Derivatives of this compound exhibit inhibitory effects on leukemia (MOLT-4) and CNS cancer (SF-295) cell lines, with inhibition rates up to 84.19% .

  • Structure-Activity Relationships : Substituents on the aryl ring (e.g., methoxy, nitro) significantly influence biological activity .

This compound’s reactive functional groups and versatility in synthetic methodologies make it a valuable scaffold for drug discovery. Further studies on its reactivity with diverse chemical partners could unlock new therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazolidinone derivatives, including 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one. A study evaluated various thiazolidinone derivatives against multiple bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated significant antibacterial activity, suggesting that these compounds could serve as effective agents against resistant bacterial strains .

Anticancer Properties

Thiazolidinone derivatives are also being investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Recent literature highlights that thiazolidinone derivatives can act as multi-target enzyme inhibitors, which may enhance their efficacy as anticancer agents .

Case Study:
A study published in 2023 reviewed novel thiazolidinone derivatives and their anticancer activities. It was noted that modifications to the thiazolidinone scaffold could significantly enhance anticancer potency and selectivity against specific cancer cell lines .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of thiazolidinones. Research indicates that these compounds can inhibit inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves a multi-step process that can include cyclization reactions and functional group modifications to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound.

Synthesis Method Key Steps Yield
Cyclization ReactionFormation of thiazolidine ringHigh
FunctionalizationIntroduction of methoxy groupModerate

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biological activities. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazolidinone Derivatives

Structural Modifications and Crystallographic Comparisons

Thiazolidinone derivatives exhibit diverse bioactivities and structural conformations depending on substituents. Below is a comparative analysis:

Table 1: Structural and Crystallographic Comparisons
Compound Name Key Substituents Dihedral Angles (°) Hydrogen Bonding Patterns Reference
Target Compound 4-Methoxyphenyl-oxoethylidene N/A C–H···O/N interactions
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole + 4-fluorophenyl 88.4 (thiadiazole vs. 4-methoxyphenyl) C–H···N, C–H···S, C–H···O
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-Methylphenyl + thioxo group N/A S···H–C interactions
(Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide Acetamide + 4-methoxyphenyl Planar conformation N–H···O and C–H···O networks

Key Observations :

  • The target compound’s 4-methoxyphenyl group introduces steric bulk and electron-donating effects, influencing crystal packing via C–H···O/N interactions .
  • Thioxo derivatives (e.g., ) exhibit distinct sulfur-mediated interactions, altering solubility and reactivity compared to oxoethylidene analogs.
Table 2: Antimicrobial Activity of Selected Derivatives
Compound Name Substituents MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
Target Compound 4-Methoxyphenyl-oxoethylidene 25–50 >100
2-[N-(6-Methoxybenzothiazolyl)amino]pyridine-3-[2-(4-methoxyphenyl)]carboxamido-1,3-thiazolidin-4-one [6g] 6-Methoxybenzothiazole + 4-methoxyphenyl 12.5 50
3-(4,6-Diphenyl-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one [5a] Diphenylthiazine + 4-methoxyphenyl 6.25 25

Key Observations :

  • The target compound shows moderate activity against S.
  • Derivatives with fused heterocycles (e.g., benzothiazole in or diphenylthiazine in ) exhibit enhanced antimicrobial potency due to improved lipophilicity and target binding.

Key Observations :

  • Methoxy and chloro substituents alter reaction kinetics; electron-withdrawing groups (e.g., Cl) require harsher conditions for cyclization .
  • Thioxo derivatives (C=S) show distinct IR stretches (~1250 cm⁻¹) compared to oxoethylidene analogs (~1648 cm⁻¹) .

Biological Activity

2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS No. 416885-36-4) is a compound belonging to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol. The presence of the methoxy group on the phenyl ring is crucial for its biological activity, influencing interactions with biological targets.

Biological Activities

Recent studies have highlighted various biological activities associated with thiazolidinone derivatives, including:

  • Antioxidant Activity : Thiazolidinones have demonstrated significant free radical scavenging capabilities, contributing to their potential in preventing oxidative stress-related diseases .
  • Antimicrobial Activity : Compounds in this class exhibit potent antimicrobial properties against a range of pathogens. For instance, studies have shown that thiazolidinones can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Activity : Some thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Anti-inflammatory Activity : The anti-inflammatory potential of thiazolidinones has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

The mechanisms underlying the biological activities of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one are multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties are attributed to its ability to neutralize ROS, thereby reducing cellular damage and inflammation .
  • Enzyme Inhibition : Thiazolidinones may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes .
  • Gene Expression Regulation : Some studies suggest that these compounds can modulate gene expression related to cell survival and apoptosis pathways, enhancing their anticancer effects .

Case Studies

Several case studies have explored the efficacy of thiazolidinones in various biological contexts:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolidinone derivatives against clinical isolates. Results indicated that 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one exhibited significant bactericidal effects at low concentrations (MIC values ≤ 0.5 µg/mL) .
  • Antioxidant Properties : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in cellular models, suggesting its potential use as a protective agent against oxidative damage .
  • Cancer Cell Studies : Research involving human cancer cell lines revealed that treatment with 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .

Summary Table of Biological Activities

Activity Type Evidence/Source
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against S. aureus, P. aeruginosa
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one?

Methodological Answer:
The compound’s synthesis typically involves cyclocondensation of a substituted acetophenone with a thiazolidinone precursor. For example:

  • Step 1: React 4-methoxyacetophenone with thiourea under acidic conditions to form the thiazolidinone core.
  • Step 2: Introduce the oxoethylidene moiety via Knoevenagel condensation using malonic acid derivatives or aldehydes under reflux conditions (e.g., ethanol/HCl) .
  • Key Variables: Reaction time (12–24 hrs), temperature (70–90°C), and catalyst choice (e.g., piperidine or acetic acid) significantly influence yield.
  • Validation: Confirm purity via TLC and recrystallization in ethanol .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the thiazolidinone ring conformation and substituent geometry. For example, triclinic crystal systems (space group P1) with parameters a = 7.13 Å, b = 8.15 Å, c = 16.67 Å, and angles α = 93.19°, β = 96.43°, γ = 105.89° are reported for analogous thiazolidinones .
  • Spectroscopy:
    • NMR: ¹H NMR (CDCl₃) identifies methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Carbonyl groups appear at δ 165–175 ppm in ¹³C NMR.
    • FT-IR: Confirm C=O (1680–1720 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches .

Basic: What are the documented biological activities of structurally related thiazolidinone derivatives?

Methodological Answer:
While direct data on this compound is limited, analogues exhibit:

  • Antimicrobial Activity: Thiazolidinones with electron-withdrawing substituents (e.g., Cl, NO₂) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential: Derivatives with arylidene groups inhibit topoisomerase II (IC₅₀: 10–50 µM) and induce apoptosis in MCF-7 cells .
  • Experimental Design: Use MTT assays for cytotoxicity and agar diffusion for antimicrobial screening. Compare results with positive controls (e.g., doxorubicin, ampicillin) .

Advanced: How can computational methods guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR or DHFR). Key parameters:
    • Binding Affinity: Calculate ΔG values; values < −7 kcal/mol suggest strong binding.
    • Hydrogen Bonding: Identify interactions between the thiazolidinone carbonyl and active-site residues (e.g., Lys101 in DHFR) .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic regions via Fukui indices. The 4-methoxyphenyl group often enhances electron density on the thiazolidinone ring .

Advanced: How to resolve contradictory data in reported biological activity across studies?

Methodological Answer:

  • Source Analysis: Verify assay conditions (e.g., cell lines, solvent/DMSO concentration). For example, discrepancies in IC₅₀ values may arise from differences in MCF-7 vs. HeLa cell viability protocols .
  • Dose-Response Curves: Ensure linearity (R² > 0.95) across 3–5 log concentrations. Normalize data to untreated controls and account for solvent cytotoxicity.
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. Reproduce results in triplicate .

Advanced: What strategies optimize the compound’s stability under experimental conditions?

Methodological Answer:

  • Photostability: Store solutions in amber vials at −20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hrs .
  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>200°C for most thiazolidinones). Avoid prolonged heating above 80°C in solution .
  • Hydrolytic Resistance: Test pH-dependent stability (pH 1–12) using phosphate buffers. The 4-methoxyphenyl group may reduce hydrolysis at acidic pH vs. unsubstituted analogues .

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